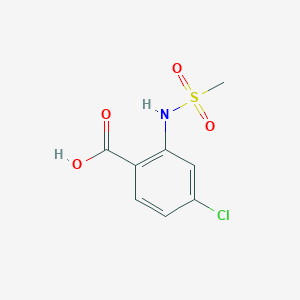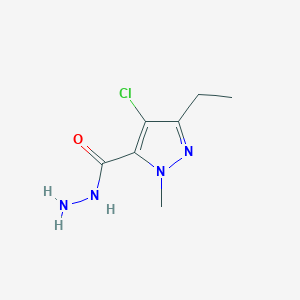
(2-Amino-4-fluorophenyl)methanol
Vue d'ensemble
Description
“(2-Amino-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 197783-88-3. It has a molecular weight of 141.15 and its IUPAC name is (2-amino-4-fluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of “(2-Amino-4-fluorophenyl)methanol” is represented by the linear formula C7H8FNO . The InChI Code for this compound is 1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 .Physical And Chemical Properties Analysis
“(2-Amino-4-fluorophenyl)methanol” is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthetic Methodologies : (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound related to (2-Amino-4-fluorophenyl)methanol, has been synthesized using palladium-catalyzed C-H halogenation reactions. This approach offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
Fluorescence Analysis : A study on dual fluorescence in a related compound, 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, reveals that it exhibits dual fluorescence in certain environments. This property can be used for rapid analysis of conformational changes in molecular structures using fluorescence spectroscopy (Matwijczuk et al., 2015).
Theoretical Studies : Theoretical studies using Density Functional Theory (DFT) on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, which shares a similar structure, have been conducted. These studies focus on structure-activity relationships and understanding active sites of molecules (Trivedi, 2017).
Solvent-polarity Reconfigurable Fluorescent Logic Gates : Research on compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, akin to (2-Amino-4-fluorophenyl)methanol, demonstrates applications in solvent-polarity reconfigurable fluorescent logic gates. These molecules can switch between different logic types based on solvent polarity, which is valuable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Liquid Chromatography Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, another related fluorinated compound, is used in high-performance liquid chromatography for sensitive detection of amino acids. It demonstrates the potential of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).
Antitumor Activity : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, structurally related to (2-Amino-4-fluorophenyl)methanol, shows distinct inhibition of cancer cell proliferation, highlighting potential applications in cancer research (Tang & Fu, 2018).
Fluorescence Derivatization in Chromatography : 2-Amino-4,5-ethylenedioxyphenol, used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, exemplifies the use of fluorinated compounds in enhancing chromatographic analysis (Nohta et al., 1994).
Refractive Indices Studies : Research on 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one's refractive indices in various solvent mixtures demonstrates the application of fluorinated compounds in studying solvent-solute interactions (Chavan & Gop, 2016).
Infrared-Optical Double Resonance Spectroscopy : Studies on alcohol complexes with fluorophenylacetylenes, similar to (2-Amino-4-fluorophenyl)methanol, through IR-UV double resonance spectroscopy, provide insights into hydrogen bonding behaviors and molecular interactions (Maity, Maity, & Patwari, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Amino-4-fluorophenyl)methanol may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can act as prodrugs , becoming activated in cells to generate reactive intermediates that bind covalently to DNA, RNA, and proteins .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against certain cancer cells . They inhibit the growth of tumor cells by acting as prodrugs, generating reactive intermediates that bind covalently to DNA, RNA, and proteins .
Propriétés
IUPAC Name |
(2-amino-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFGEIRYBKMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508535 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-fluorophenyl)methanol | |
CAS RN |
197783-88-3 | |
| Record name | (2-Amino-4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)




![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)





![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
